Cas no 1411054-32-4 (2-(but-3-yn-1-yl)aminopyridine-3-carboxylic acid)

2-(But-3-yn-1-yl)aminopyridine-3-carboxylic acid is a pyridine-based carboxylic acid derivative featuring a terminal alkyne functional group. This compound serves as a versatile intermediate in organic synthesis, particularly in click chemistry applications due to its alkyne moiety, which enables efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The presence of both carboxylic acid and amino groups enhances its utility in peptide coupling and derivatization reactions. Its structural features make it valuable for designing bioactive molecules, pharmaceutical intermediates, and functional materials. The compound’s stability and reactivity profile allow for selective modifications, facilitating its use in medicinal chemistry and material science research. Proper handling under inert conditions is recommended to preserve its alkyne functionality.
2-(but-3-yn-1-yl)aminopyridine-3-carboxylic acid structure
1411054-32-4 structure
Product Name:2-(but-3-yn-1-yl)aminopyridine-3-carboxylic acid
CAS No:1411054-32-4
MF:C10H10N2O2
MW:190.198602199554
CID:5745872
PubChem ID:64083909
Update Time:2025-11-05

2-(but-3-yn-1-yl)aminopyridine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-[(but-3-yn-1-yl)amino]pyridine-3-carboxylic acid
    • AKOS013400979
    • 2-[(but-3-yn-1-yl)amino]pyridine-3-carboxylicacid
    • 1411054-32-4
    • 2-(But-3-yn-1-ylamino)nicotinic acid
    • CS-0290025
    • EN300-1449304
    • 3-Pyridinecarboxylic acid, 2-(3-butyn-1-ylamino)-
    • 2-(but-3-yn-1-yl)aminopyridine-3-carboxylic acid
    • Inchi: 1S/C10H10N2O2/c1-2-3-6-11-9-8(10(13)14)5-4-7-12-9/h1,4-5,7H,3,6H2,(H,11,12)(H,13,14)
    • InChI Key: SWEOPMCIGNQBOZ-UHFFFAOYSA-N
    • SMILES: OC(C1=CC=CN=C1NCCC#C)=O

Computed Properties

  • Exact Mass: 190.074227566g/mol
  • Monoisotopic Mass: 190.074227566g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 62.2Ų

Experimental Properties

  • Density: 1.285±0.06 g/cm3(Predicted)
  • Boiling Point: 398.4±37.0 °C(Predicted)
  • pka: 1.78±0.36(Predicted)

2-(but-3-yn-1-yl)aminopyridine-3-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1449304-1.0g
2-[(but-3-yn-1-yl)amino]pyridine-3-carboxylic acid
1411054-32-4
1g
$0.0 2023-06-06
Enamine
EN300-1449304-50mg
2-[(but-3-yn-1-yl)amino]pyridine-3-carboxylic acid
1411054-32-4
50mg
$647.0 2023-09-29
Enamine
EN300-1449304-100mg
2-[(but-3-yn-1-yl)amino]pyridine-3-carboxylic acid
1411054-32-4
100mg
$678.0 2023-09-29
Enamine
EN300-1449304-250mg
2-[(but-3-yn-1-yl)amino]pyridine-3-carboxylic acid
1411054-32-4
250mg
$708.0 2023-09-29
Enamine
EN300-1449304-500mg
2-[(but-3-yn-1-yl)amino]pyridine-3-carboxylic acid
1411054-32-4
500mg
$739.0 2023-09-29
Enamine
EN300-1449304-1000mg
2-[(but-3-yn-1-yl)amino]pyridine-3-carboxylic acid
1411054-32-4
1000mg
$770.0 2023-09-29
Enamine
EN300-1449304-2500mg
2-[(but-3-yn-1-yl)amino]pyridine-3-carboxylic acid
1411054-32-4
2500mg
$1509.0 2023-09-29
Enamine
EN300-1449304-5000mg
2-[(but-3-yn-1-yl)amino]pyridine-3-carboxylic acid
1411054-32-4
5000mg
$2235.0 2023-09-29
Enamine
EN300-1449304-10000mg
2-[(but-3-yn-1-yl)amino]pyridine-3-carboxylic acid
1411054-32-4
10000mg
$3315.0 2023-09-29

Additional information on 2-(but-3-yn-1-yl)aminopyridine-3-carboxylic acid

Comprehensive Overview of 2-(but-3-yn-1-yl)aminopyridine-3-carboxylic acid (CAS No. 1411054-32-4)

2-(but-3-yn-1-yl)aminopyridine-3-carboxylic acid (CAS No. 1411054-32-4) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry, pharmaceutical research, and material science. This compound, characterized by its unique pyridine core and alkyne functional group, serves as a versatile building block for synthesizing more complex molecules. Its molecular structure combines a carboxylic acid moiety with an aminopyridine derivative, making it a valuable intermediate in drug discovery and development.

In recent years, the demand for 2-(but-3-yn-1-yl)aminopyridine-3-carboxylic acid has increased due to its potential applications in targeted drug delivery systems and bioconjugation. Researchers are particularly interested in its ability to form stable covalent bonds with biomolecules, which is crucial for developing proteolysis-targeting chimeras (PROTACs) and other small-molecule therapeutics. The compound's alkyne group also enables click chemistry reactions, a popular topic in modern synthetic chemistry.

The synthesis of 2-(but-3-yn-1-yl)aminopyridine-3-carboxylic acid involves multi-step organic reactions, including amination and carboxylation processes. Its CAS No. 1411054-32-4 is frequently searched in academic databases and chemical catalogs, reflecting its relevance in high-throughput screening and combinatorial chemistry. Additionally, the compound's stability under physiological conditions makes it a candidate for bioorthogonal chemistry applications, a trending area in chemical biology.

From an industrial perspective, 2-(but-3-yn-1-yl)aminopyridine-3-carboxylic acid is used in the production of advanced materials, such as polymers with tailored properties. Its incorporation into supramolecular architectures has been explored for designing sensors and catalysts. The compound's structural versatility aligns with the growing interest in green chemistry and sustainable synthesis, as it can be derived from renewable feedstocks.

In the context of drug discovery, 2-(but-3-yn-1-yl)aminopyridine-3-carboxylic acid is often discussed in relation to fragment-based drug design (FBDD). Its pharmacophore features enable interactions with biological targets, such as kinases and G-protein-coupled receptors (GPCRs). This has led to its inclusion in virtual screening libraries, a hot topic in computational chemistry and AI-driven drug development.

Environmental and safety considerations are also critical when handling 2-(but-3-yn-1-yl)aminopyridine-3-carboxylic acid. While it is not classified as a hazardous substance, proper laboratory practices must be followed to ensure safe usage. The compound's biodegradability and ecotoxicological profile are subjects of ongoing research, particularly in alignment with REACH regulations and green chemistry principles.

In summary, 2-(but-3-yn-1-yl)aminopyridine-3-carboxylic acid (CAS No. 1411054-32-4) is a multifaceted compound with broad applications in pharmaceuticals, materials science, and chemical biology. Its unique structural features and reactivity make it a valuable tool for researchers exploring innovative therapeutics and functional materials. As the scientific community continues to investigate its potential, this compound is expected to play a pivotal role in advancing cutting-edge technologies.

Recommended suppliers
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.